Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Overview
Description
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a fused bicyclic structure, which imparts unique chemical and biological properties, making it a valuable scaffold for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrazine with appropriate aldehydes or ketones under acidic or basic conditions to form the imidazo[1,5-a]pyrazine core. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like sulfuric acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its antitumor properties, particularly as a KRAS G12C inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets. For instance, as a KRAS G12C inhibitor, it binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to tumor growth . The compound’s ability to inhibit acetylcholinesterase involves binding to the enzyme’s active site, thereby blocking the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar applications in drug discovery.
Imidazo[1,5-a]pyridine: Known for its use in the development of agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- is unique due to its specific structural features that confer distinct biological activities, such as its potent inhibition of KRAS G12C and acetylcholinesterase . This makes it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
1-phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-7-16(8-4-1)11-12-19-22-20(17-9-5-2-6-10-17)18-15-21-13-14-23(18)19/h1-10,21H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAXEJNCLAWHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2CCC3=CC=CC=C3)C4=CC=CC=C4)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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